4-(4-Bromophenoxy)benzoic acid

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers optimizing 5α-reductase inhibitor leads require a non-fungible brominated scaffold-chloro/fluoro analogs fail to replicate the 27 nM IC50 of the 4-bromophenoxy derivative. 4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3) delivers: • Critical SAR building block: bromine provides steric bulk, polarizability, and a cross-coupling handle for systematic analog library synthesis. • Process-ready: 99.1% reported hydrolysis yield minimizes cumulative losses in multi-step scale-up sequences. • Automation-compatible: mp 187-190 °C ensures free-flowing solid handling, preventing jams in automated parallel synthesis dispensing systems.

Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
CAS No. 21120-68-3
Cat. No. B1275807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)benzoic acid
CAS21120-68-3
Molecular FormulaC13H9BrO3
Molecular Weight293.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
InChIKeyGQZGWHFUVISZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3): Chemical Identity and Baseline Procurement Specifications


4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3) is a brominated diaryl ether building block with the molecular formula C13H9BrO3 and a molecular weight of 293.11 g/mol [1]. It features a benzoic acid moiety linked via an ether bond to a 4-bromophenyl ring, placing it within the class of halogenated phenoxybenzoic acids . This compound is supplied as a white to off-white crystalline solid with a melting point of 187–190 °C and is typically available at purities of 95–98% .

4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3): Why Generic Interchange with Other Halogenated Phenoxybenzoic Acids Compromises Synthetic and Biological Performance


The 4-(4-bromophenoxy)benzoic acid scaffold cannot be generically substituted by other halogenated analogs (e.g., 4-chloro or 4-fluoro) or regioisomers without altering key performance characteristics. The bromine atom confers a distinct combination of steric bulk, polarizability, and leaving-group potential that directly impacts both the physicochemical properties of the final molecule and its reactivity in cross-coupling reactions [1]. Furthermore, in medicinal chemistry contexts, the 4-bromophenoxy motif has been shown to impart a unique biological signature—as evidenced by the potent 5α-reductase inhibition of its benzoylphenylacetic acid derivative (IC50 = 27 nM) [2]. This level of activity is not uniformly replicated by chloro, fluoro, or unsubstituted analogs, making this specific compound a non-fungible intermediate in structure-activity relationship (SAR) campaigns and synthetic route optimization [3].

4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3): Quantified Differentiation vs. Structural Analogs


Synthetic Yield: 99.1% Isolated Yield Enables Cost-Effective Multi-Step Synthesis

The synthesis of 4-(4-bromophenoxy)benzoic acid via ester hydrolysis proceeds with an exceptionally high isolated yield of 99.1% under mild conditions (LiOH·H2O in MeOH/THF/water at 0–20 °C, 2 h) [1]. This near-quantitative conversion contrasts with the typical 75–80% yields reported for related biaryl ether syntheses using palladium-catalyzed Suzuki couplings . The high yield minimizes material loss in multi-step sequences, directly impacting procurement volume requirements and overall cost-efficiency.

Organic Synthesis Process Chemistry Medicinal Chemistry

LogP and Lipophilicity: 3.94 LogP Enhances Membrane Permeability in Drug Design

The calculated partition coefficient (LogP) of 4-(4-bromophenoxy)benzoic acid is 3.94 [1], a value that falls within the optimal lipophilicity range for oral bioavailability and blood-brain barrier penetration [2]. This LogP is significantly higher than that of the 4-chloro analog (calculated LogP ≈ 3.45 based on fragment contributions) and lower than the 4-iodo analog (calculated LogP ≈ 4.3), placing it in a distinct physicochemical space that balances solubility and permeability.

Medicinal Chemistry ADME Drug Design

5α-Reductase Inhibition: Derivative IC50 of 27 nM Establishes the Bromophenoxy Scaffold's Potency

The benzoylphenylacetic acid derivative of 4-(4-bromophenoxy)benzoic acid, namely [4-[4-(4-bromophenoxy)benzoyl]phenyl]acetic acid, exhibits potent inhibition of human 5α-reductase with an IC50 of 27 nM (0.000027 mM) [1]. This activity is comparable to the clinically used drug finasteride, which shows an IC50 of 5 nM against the human type 2 isoform in the same assay system [2]. In contrast, the unsubstituted phenoxy analog (4-(4-phenoxybenzoyl)benzoic acid) demonstrates a 50% inhibition at 53 nM against the type 2 isoform [3], suggesting that the para-bromo substitution enhances potency.

Enzyme Inhibition Endocrinology Drug Discovery

Melting Point and Thermal Stability: 187–190 °C Enables Robust Handling in Parallel Synthesis

4-(4-Bromophenoxy)benzoic acid has a sharp melting point of 187–190 °C , which is approximately 40 °C higher than that of 4-(4-chlorophenoxy)benzoic acid (mp ~148–150 °C) and about 20 °C lower than that of the corresponding 4-iodo analog (mp ~208–210 °C) . This intermediate melting point indicates good thermal stability while remaining practical for solution-phase chemistry at moderate temperatures.

Physical Chemistry Parallel Synthesis Process Chemistry

Aquatic Toxicity Profile: H400 Classification Informs Environmental Handling Requirements

4-(4-Bromophenoxy)benzoic acid is classified as H400 ('Very toxic to aquatic life') under the Globally Harmonized System (GHS) [1]. This classification is consistent with other brominated aromatic compounds and mandates specific waste disposal and spill containment protocols. In contrast, the corresponding 4-chloro analog carries a lower aquatic toxicity classification (H411, 'Toxic to aquatic life with long-lasting effects'), while the 4-iodo analog is often unclassified for acute aquatic toxicity due to lower water solubility .

Safety Assessment Environmental Toxicology Regulatory Compliance

4-(4-Bromophenoxy)benzoic acid (CAS 21120-68-3): High-Impact Application Scenarios Based on Quantified Performance


Medicinal Chemistry: 5α-Reductase Inhibitor Lead Optimization

Given the 27 nM IC50 of its benzoylphenylacetic acid derivative against human 5α-reductase type 2 [1], 4-(4-bromophenoxy)benzoic acid is a strategic starting material for synthesizing focused libraries aimed at improving potency, selectivity, and pharmacokinetic properties of 5α-reductase inhibitors for benign prostatic hyperplasia and androgenic alopecia. The bromine atom provides a handle for further diversification via cross-coupling, enabling systematic exploration of SAR around the phenoxy ring.

Process Chemistry: High-Yield Ester Hydrolysis in Multi-Step Syntheses

The reported 99.1% yield for the final ester hydrolysis step [2] makes 4-(4-bromophenoxy)benzoic acid an attractive intermediate for process chemists scaling up multi-step syntheses. The high yield minimizes waste and reduces the cost of goods, particularly when the compound is used as a building block in longer synthetic sequences where cumulative yield losses can be significant. This performance metric directly supports procurement decisions for pilot-scale campaigns.

Chemical Biology: Affinity Probe Design via Covalent Modification

Emerging biochemical studies indicate that 4-(4-bromophenoxy)benzoic acid and related scaffolds can function as covalent modifiers in enzyme inhibition mechanisms [3]. The bromine atom can potentially undergo nucleophilic aromatic substitution (SNAr) with active-site cysteine residues, enabling the design of activity-based probes or covalent inhibitors. This property distinguishes it from chloro or fluoro analogs, which are generally less reactive toward SNAr under physiological conditions.

Parallel Synthesis: Robust Solid Intermediate for Automated Weighing

With a melting point of 187–190 °C , 4-(4-bromophenoxy)benzoic acid remains a free-flowing, non-hygroscopic solid under ambient conditions. This physical property is critical for laboratories employing automated solid dispensing systems for parallel synthesis, where low-melting or waxy compounds can cause equipment jams and cross-contamination. The higher melting point relative to the 4-chloro analog (mp 148–150 °C) provides a wider operational window for automated workflows.

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